

# Physical and chemical properties of Nitroterephthalic acid

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## Compound of Interest

Compound Name: *Nitroterephthalic acid*

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An In-depth Technical Guide to the Physical and Chemical Properties of **Nitroterephthalic Acid**

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of **nitroterephthalic acid**, focusing primarily on the well-characterized **2-nitroterephthalic acid** isomer. It includes key quantitative data, detailed experimental protocols for its synthesis and common reactions, and diagrams to illustrate molecular structures and reaction pathways. This document is intended to serve as a technical resource for professionals in research, chemical synthesis, and drug development.

## Introduction

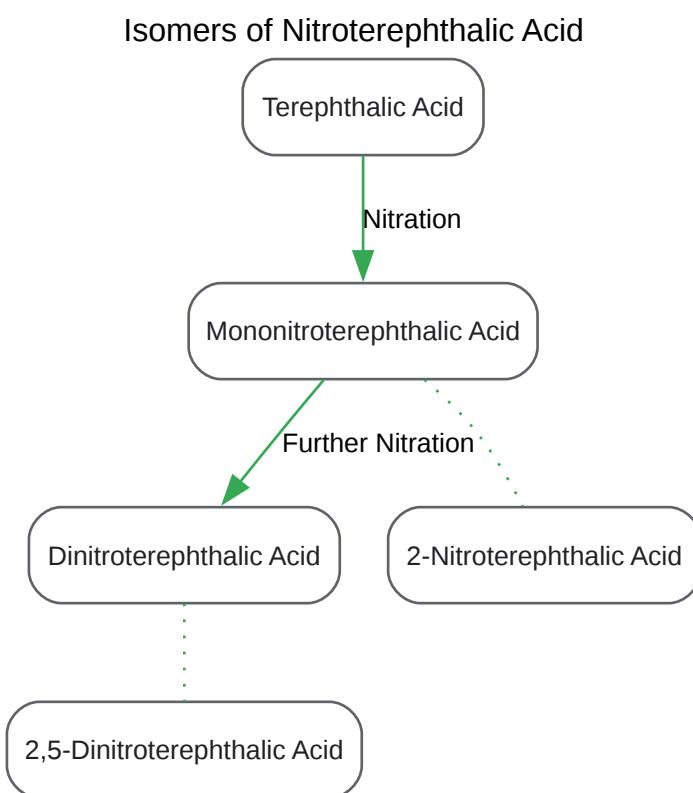
**Nitroterephthalic acid** is a derivative of terephthalic acid, a para-isomer of benzenedicarboxylic acid. The introduction of a nitro ( $-NO_2$ ) group onto the aromatic ring significantly alters the molecule's electronic properties, reactivity, and potential applications. The position of the nitro group gives rise to different isomers, with **2-nitroterephthalic acid** being the most common and extensively studied.

The presence of both electron-withdrawing nitro and carboxylic acid functionalities makes **nitroterephthalic acid** a valuable intermediate in the synthesis of more complex molecules. It is a key precursor for producing aminoterephthalic acid, a widely used linker in the synthesis of Metal-Organic Frameworks (MOFs).<sup>[1]</sup> In the context of drug development, the nitroaromatic

scaffold is of significant interest for creating hypoxia-activated prodrugs and other therapeutic agents.<sup>[2]</sup>

## Isomers of Nitroterephthalic Acid

Terephthalic acid can be nitrated to introduce one or more nitro groups. The primary isomers are **2-nitroterephthalic acid** and the dinitro-substituted versions.



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Caption: Logical relationship of **nitroterephthalic acid** isomers.

## Physical and Chemical Properties

The properties listed below primarily correspond to **2-nitroterephthalic acid** (CAS No. 610-29-7).

## Physical Properties

Quantitative physical data for **2-nitroterephthalic acid** are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C <sub>8</sub> H <sub>5</sub> NO <sub>6</sub>	[3]
Molecular Weight	211.13 g/mol	[4][5]
Appearance	White to off-white or pale yellow crystalline powder	[3][4][6]
Melting Point	268 - 274 °C	[3][4][6][7]
Boiling Point	350.79 °C (rough estimate)	[8]
Density	1.6342 (rough estimate)	[8]
Solubility	Very soluble in water; soluble in methanol	[3][8]
Acidity (pKa)	pK <sub>1</sub> : 1.73 - 1.77 (at 25°C)	[3][8][9]
Partition Coefficient (LogP)	0.54	[3]

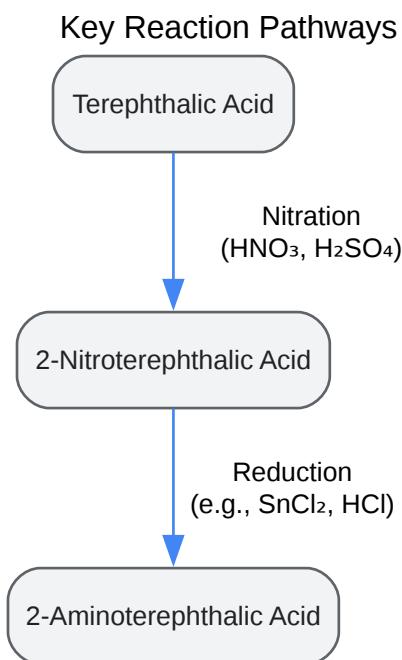
## Chemical Properties

The chemical behavior of **2-nitroterephthalic acid** is dictated by its three functional groups: two carboxylic acids and one nitro group.

Property	Description	Reference(s)
Synonyms	2-Nitro-1,4-benzenedicarboxylic acid, 2-Nitro-p-phthalic acid	[4][5]
Stability	Stable under normal storage and handling conditions.	[3]
Incompatibilities	Reacts with strong oxidizing agents and strong bases.	[3]
Thermal Decomposition	Decomposes to produce nitrogen oxides (NO <sub>x</sub> ), carbon monoxide (CO), and carbon dioxide (CO <sub>2</sub> ).	[3]
Reactivity	The electron-withdrawing nitro group deactivates the aromatic ring towards further electrophilic substitution. The nitro group can be readily reduced to an amine, and the carboxylic acid groups can undergo esterification.	[7][10][11]

## Key Reactions and Experimental Protocols

**Nitrotetraphthalic acid** is a critical starting material for several important synthetic transformations.



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Caption: Core synthesis and reduction reactions.

## Synthesis of 2-Nitroterephthalic Acid from Terephthalic Acid

This protocol is based on the direct nitration of terephthalic acid.

### Methodology:

- Place 10 g of crude terephthalic acid into a 250 mL beaker.
- In a fume hood, carefully add 50 mL of fuming sulfuric acid ( $\text{H}_2\text{SO}_4$ ) and 50 mL of concentrated nitric acid ( $\text{HNO}_3$ ).<sup>[7]</sup>
- Heat the mixture gently with stirring until all the terephthalic acid dissolves.
- Allow the reaction mixture to cool to room temperature.
- Pour the cooled mixture slowly over cracked ice in a separate, larger beaker. This will cause the product to precipitate.

- Collect the precipitate of **2-nitroterephthalic acid** by vacuum filtration.
- Wash the collected solid thoroughly with cold water to remove residual acid.
- Dry the product. For further purification, the crude product can be recrystallized from hot water.<sup>[7]</sup> A reported yield for this method is approximately 73%.<sup>[7]</sup>

## Reduction of 2-Nitroterephthalic Acid to 2-Aminoterephthalic Acid

This procedure describes a classic method for reducing the nitro group to an amine using stannous chloride.

Methodology:

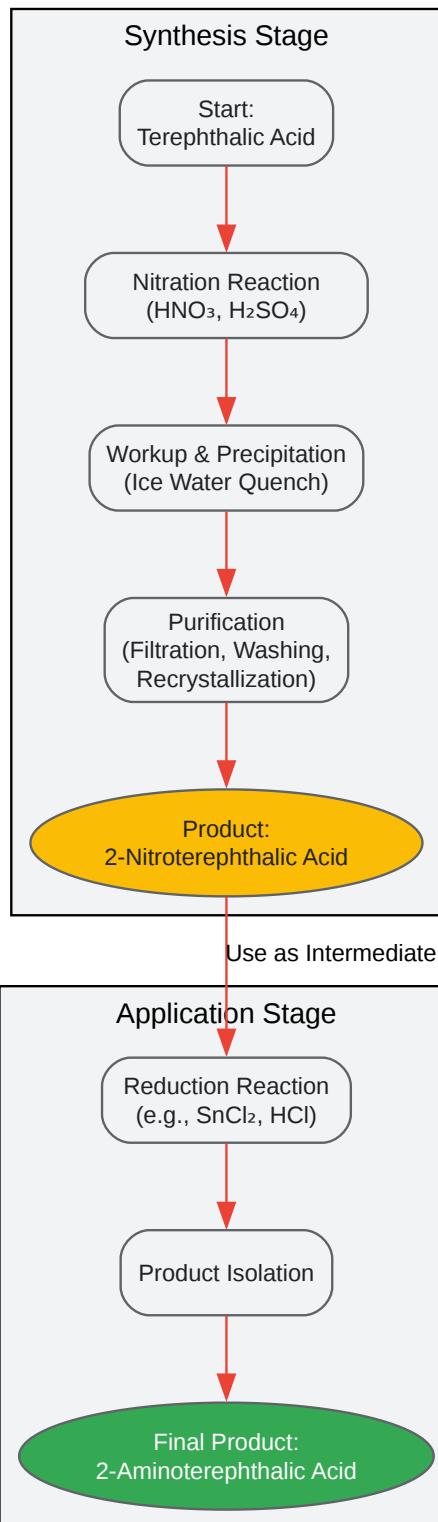
- Prepare a hot solution of 30 g of stannous chloride ( $\text{SnCl}_2$ ) in 100 mL of concentrated hydrochloric acid (HCl) in a flask suitable for reflux.<sup>[7]</sup>
- To this hot solution, add 8 g of **2-nitroterephthalic acid**.
- Heat the mixture under reflux using a water bath for one hour.<sup>[7]</sup>
- After the reflux period, cool the reaction mixture. The product, 2-aminoterephthalic acid, will precipitate out of the solution.
- Collect the solid product by vacuum filtration.
- Wash the filtered product with cold water and allow it to dry. The reported yield for this procedure is approximately 89%.<sup>[7]</sup>

An alternative, mechanochemical method involves the reduction using a palladium on carbon (Pd/C) catalyst with ammonium formate under ball-milling conditions, which is a greener approach.<sup>[10]</sup>

## Experimental Workflow Overview

The general laboratory process for synthesizing and utilizing **2-nitroterephthalic acid** is outlined below.

## General Experimental Workflow

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Caption: Workflow for synthesis and subsequent reduction.

## Applications and Relevance

**2-Nitroterephthalic acid** is a versatile chemical building block with applications in materials science and as a potential precursor in drug synthesis.

- Materials Science: It is a crucial intermediate for synthesizing 2-aminoterephthalic acid, a linker molecule frequently used to construct highly porous Metal-Organic Frameworks (MOFs).<sup>[1]</sup> These materials have applications in gas storage, separation, and catalysis.
- Polymer Chemistry: It has been used as a modifier for polymers like polyethylene terephthalate (PET) and polyethylene glycol (PEG).<sup>[1][12]</sup>
- Drug Development: While not a drug itself, its derivatives are of high interest. The nitroaromatic motif is a key feature in many bioactive molecules and is exploited in the design of hypoxia-activated prodrugs for cancer therapy.<sup>[2]</sup> The reduction of the nitro group to an amine provides a synthetic handle for further functionalization, allowing for the construction of complex molecular architectures relevant to medicinal chemistry.<sup>[13]</sup>

## Conclusion

**2-Nitroterephthalic acid** is a well-characterized compound whose physical and chemical properties make it a valuable and reactive intermediate in organic synthesis. Its straightforward preparation from terephthalic acid and its facile conversion to aminoterephthalic acid underscore its importance as a foundational building block for advanced materials and complex organic molecules. For researchers in materials science and drug discovery, a thorough understanding of its properties and reaction protocols is essential for leveraging its full synthetic potential.

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